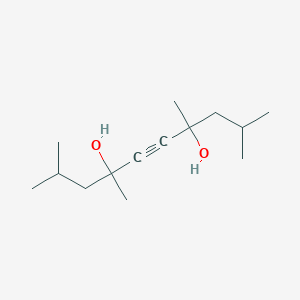

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

説明

2, 4, 7, 9-tetramethyldec-5-yne-4,7-diol is a well-known acrylic adhesive. It has amphiphilic characteristics. It is used a dopant in a heterojunction solar cell, it assists in the formation of a homogeneous interfacial layer over the photoactive layer. Doping results in decreasing the absorption of photons in the underneath photoactive layer, thereby in enhancing the photocurrent density.

作用機序

Target of Action

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications . It is used as a dopant in heterojunction solar cells and as a surfactant in emulsion polymerization . Its primary targets are the surfaces where it reduces surface tension, acting as a wetting agent, defoamer, and emulsifier .

Mode of Action

TMDD has amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts . This allows it to interact with various substances, reducing surface tension and enabling better leveling . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer .

Biochemical Pathways

It is known that tmdd can be metabolized in the human body, with terminal methyl-hydroxylated tmdd (1-oh-tmdd) identified as the main urinary metabolite .

Pharmacokinetics

TMDD is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage . Elimination is bi-phasic, with half-lives of 0.75–1.6 h and 3.4–3.6 h for phases 1 and 2, respectively . The dermal application results in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h . The excreted amounts of 1-OH-TMDD represented 18% of the orally administered TMDD dose .

Result of Action

The primary result of TMDD’s action is the reduction of surface tension, which makes it an effective surfactant . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer . In the human body, it is metabolized to 1-OH-TMDD, which is excreted in the urine .

Action Environment

TMDD is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . It is used in a variety of applications, including as an adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants, and polymerization reactions . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

It is known to interact with various biomolecules due to its amphiphilic characteristics

Cellular Effects

It is known to influence cell function by assisting in the formation of a homogeneous interfacial layer over the photoactive layer in heterojunction solar cells . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level by interacting with various biomolecules due to its amphiphilic characteristics

Temporal Effects in Laboratory Settings

生物活性

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a nonionic surfactant with diverse applications in various industrial sectors, including agrochemicals, coatings, and adhesives. Its unique structure and properties have led to extensive research into its biological activity, particularly its effects on aquatic ecosystems and potential toxicity to humans and animals.

TMDD has a molecular formula of C14H26O2 and a molecular weight of approximately 226.35 g/mol. It appears as a waxy solid with a pale yellow color, having a melting point between 42 to 44 degrees Celsius and a boiling point around 255 degrees Celsius. The compound is classified as hazardous due to its irritant properties and neurotoxicity potential .

Toxicity Studies

Research indicates that TMDD exhibits varying levels of toxicity depending on the biological system examined:

- Aquatic Toxicity : TMDD has been classified as moderately toxic to aquatic plants and slightly toxic to fish. For example, studies show that it significantly affects the growth of the freshwater algae Selenastrum capricornutum at concentrations of 2.2 mg/L and higher, with an effective concentration (EC50) for cell growth inhibition recorded at 15 mg/L .

- Mammalian Toxicity : In vivo studies have shown that TMDD can induce lethargy and convulsions in rats when administered at lethal doses. A sub-chronic toxicity study in rats revealed no adverse effects at doses up to 5000 ppm . However, tremors were observed in dogs during feeding studies .

Metabolism and Excretion

Recent studies have focused on the metabolism of TMDD in humans. A study involving oral and dermal administration found that TMDD is rapidly metabolized, with terminal methyl-hydroxylated TMDD (1-OH-TMDD) identified as the primary urinary metabolite. This research is crucial for understanding exposure risks in non-occupational settings .

Case Study 1: Environmental Impact

A comprehensive study on the environmental impact of TMDD highlighted its persistence in various ecosystems. The compound has half-lives of approximately 6 hours in air, 900 hours in water, and 3600 hours in sediment, indicating limited biodegradation and potential accumulation in aquatic environments .

Case Study 2: Human Health Risk Assessment

A human biomonitoring method was developed to assess exposure levels of TMDD among volunteers. This study aimed to establish toxicokinetic parameters for 1-OH-TMDD as a biomarker for exposure assessment. The findings underscore the need for ongoing monitoring due to the compound's widespread use and low biodegradation rate .

Comparative Analysis with Similar Compounds

The following table compares TMDD with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Toxicity Level | Key Features |

|---|---|---|---|

| TMDD | C14H26O2 | Moderately toxic to aquatic plants; slightly toxic to fish | Nonionic surfactant; low biodegradability |

| 1-Octyne | C8H14 | Low toxicity | Used in organic synthesis |

| Nonylphenol | C15H24O | Highly toxic | Nonionic surfactant; endocrine disruptor |

| 1-Decyne | C10H18 | Moderate toxicity | Similar alkyne structure |

科学的研究の応用

Coatings, Inks, and Adhesives

TMDD is utilized as a specialty surfactant in water-based formulations such as coatings, inks, and adhesives. Its ability to reduce surface tension enhances the stability and performance of these products. Specifically, it acts as a film former and foam inhibitor in coatings .

Oil Well Cementing

In the oil industry, TMDD is employed in cementing operations to improve the properties of cement slurries. Its surfactant characteristics help to ensure better adhesion and stability in challenging environments .

Textile Treatments

TMDD is also used in textile treatment formulations, providing benefits such as improved wetting and spreading properties during processing .

Agrochemical Formulations

TMDD serves as an inert ingredient in various pesticide formulations. It is limited to a concentration of 2.5% in these products for application on crops and raw agricultural commodities post-harvest. Its role as a nonionic surfactant helps in the effective dispersion of active ingredients for pest control .

Ecotoxicological Studies

Research has indicated that TMDD exhibits cytotoxic and slight genotoxic potential in aquatic organisms. Studies on zebrafish have revealed sublethal effects at concentrations as low as 2.2 mg/L. The U.S. Environmental Protection Agency (EPA) classifies TMDD as slightly toxic to fish and aquatic invertebrates and moderately toxic to aquatic plants .

Biodegradation

TMDD has a low biodegradation rate, which raises concerns about its persistence in the environment. It has been classified as "not readily biodegradable," with half-lives ranging from hundreds to thousands of hours in various environmental media (air, water, soil) .

Human Health Risk Assessment

Recent studies have focused on the metabolism and excretion kinetics of TMDD in humans. A human biomonitoring method was developed to assess exposure levels among volunteers following oral and dermal administration. The primary urinary metabolite identified was terminal methyl-hydroxylated TMDD (1-OH-TMDD), indicating that while TMDD is widely used, data on its toxicokinetics are still emerging .

Case Studies

Case Study 1: Human Metabolism Study

A study involving four subjects administered an oral dose of TMDD showed that it is rapidly metabolized with significant excretion rates within 12 hours post-administration. This research highlights the need for ongoing assessment of exposure levels among populations using products containing TMDD .

Case Study 2: Ecotoxicological Effects on Aquatic Life

Research conducted on the effects of TMDD on zebrafish demonstrated significant impacts on growth and development at varying concentrations, emphasizing the importance of evaluating ecotoxicological risks associated with its use in agricultural applications .

Summary Table: Applications of TMDD

| Application Area | Specific Uses | Notes |

|---|---|---|

| Coatings | Specialty surfactant for water-based formulations | Enhances stability and performance |

| Oil Well Cementing | Improves cement slurry properties | Essential for adhesion |

| Agrochemicals | Inert ingredient in pesticides | Limited to 2.5% concentration |

| Textile Treatments | Enhances wetting properties | Used during textile processing |

| Environmental Impact | Persistent compound with ecotoxicological risks | Slightly toxic to aquatic organisms |

特性

IUPAC Name |

2,4,7,9-tetramethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOFYPKXCSULTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027041 | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline] | |

| Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-86-3 | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7,9-tetramethyldec-5-yne-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL DECYNEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Y126NY8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。